molecular formula C26H27N3O3S B2904579 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252915-27-7

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethyl-N-(3-methylphenyl)acetamide

Numéro de catalogue: B2904579
Numéro CAS: 1252915-27-7
Poids moléculaire: 461.58
Clé InChI: CXESOMWXVLQMMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core modified with a 2,4-dioxo group. The structure includes a 3,4-dimethylphenylmethyl substituent at position 3 and an N-ethyl-N-(3-methylphenyl)acetamide group at position 1. These substituents influence its physicochemical and pharmacological properties, such as solubility, metabolic stability, and receptor binding affinity.

Propriétés

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-5-27(21-8-6-7-17(2)13-21)23(30)16-28-22-11-12-33-24(22)25(31)29(26(28)32)15-20-10-9-18(3)19(4)14-20/h6-14,22,24H,5,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXUEWKVCZEQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Substituent Impact :

  • Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity and metabolic stability, whereas electron-withdrawing groups (e.g., chloro in compound 5.6) increase polarity and reactivity .

Physicochemical Properties

Compound Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Reference
Target Compound Not Reported Likely signals near δ 2.10–2.50 (CH3), δ 3.57 (CH2), δ 7.37–7.47 (Ar-H) (inferred from analogues)
2c (Pyrrolo-pyridine analogue) >300 δ 2.10–2.50 (CH3), δ 7.37–7.47 (Ar-H)
5.6 (Pyrimidinone-thioacetamide) 230 δ 2.19 (CH3), δ 4.12 (SCH2), δ 7.28–7.82 (Ar-H)
24 (Pyrido-thieno-pyrimidinone) 143–145 δ 2.10 (COCH3), δ 2.50 (NCH3), δ 7.37–7.47 (Ar-H)

Observations :

  • High melting points (>300°C) in pyrrolo-pyridine derivatives (e.g., 2c) suggest strong intermolecular interactions due to planar fused-ring systems .
  • Lower melting points in pyrido-thieno-pyrimidinones (e.g., 24) correlate with reduced symmetry and increased conformational flexibility .

Data Tables

Table 1: Elemental Analysis Comparison

Compound %C (Calc/Found) %N (Calc/Found) %S (Calc/Found) Reference
Target Compound
5.6 45.36/45.29 12.21/12.23 9.32/9.30
24 58.52/58.35 18.96/18.69 8.68/8.41

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of thieno[3,2-d]pyrimidinone intermediates and N-alkylation of acetamide derivatives. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .
    Yield optimization requires iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thienopyrimidine core and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Q. How is the compound initially screened for biological activity?

Primary screening includes:

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer profiling : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Q. What reaction mechanisms are relevant to its functionalization?

  • Nucleophilic substitution : The acetamide moiety reacts with electrophiles (e.g., alkyl halides) under basic conditions .
  • Oxidation/Reduction : Thioether groups in analogs can be oxidized to sulfoxides using H2O2 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide analog design?

SAR studies compare structural variants:

Substituent ModificationBiological ImpactSource
3,4-Dimethylbenzyl vs. 4-fluorobenzyl Enhanced anticancer activity (IC50 ↓ 30%)
N-ethyl vs. N-methyl Improved metabolic stability in hepatic microsomes
Thieno[3,2-d]pyrimidine vs. pyrido[2,3-d]pyrimidine Altered selectivity for kinase targets

Q. How can contradictions in biological data be resolved?

Discrepancies (e.g., varying IC50 values across studies) require:

  • Standardized protocols : Uniform cell lines, incubation times, and solvent controls .
  • Target validation : CRISPR knockdowns or isoform-specific inhibitors to confirm target engagement .

Q. What computational methods predict its mechanism of action?

  • Molecular docking : Simulates binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Relate logP and polar surface area to bioavailability .

Q. How can selectivity for therapeutic targets be optimized?

  • Fragment-based design : Introduce substituents (e.g., trifluoromethyl) to block off-target interactions .
  • Prodrug strategies : Mask polar groups to enhance tissue penetration .

Q. What strategies balance toxicity and efficacy in preclinical studies?

  • In vitro toxicity screening : HepG2 liver cell assays and hERG channel inhibition tests .
  • Therapeutic index (TI) : Calculate TI = LD50 (in vivo)/IC50 (in vitro) to prioritize analogs .

Q. What challenges arise in pharmacokinetic (PK) profiling?

  • Solubility : Use co-solvents (e.g., PEG 400) in animal studies to improve dissolution .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.